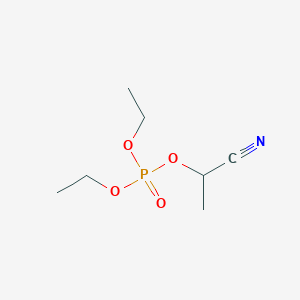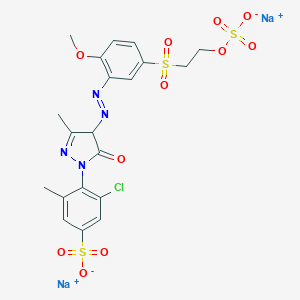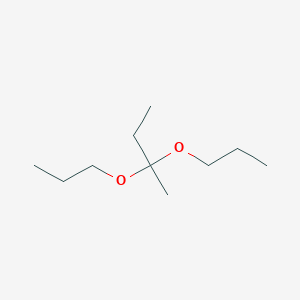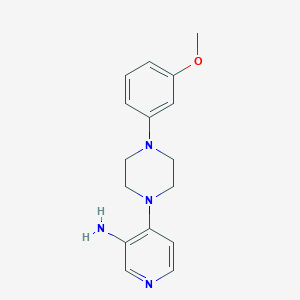
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. Piperazine has been found to have a wide range of applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- is not fully understood. However, it has been found to interact with various cellular targets such as DNA, RNA, and enzymes. It has also been found to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- in lab experiments include its wide range of applications, its availability, and its relatively low cost. However, its limitations include its potential toxicity and the need for caution when handling it.
Zukünftige Richtungen
There are several future directions for research on Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)-. These include the development of new synthetic methods for its preparation, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with cellular targets. In addition, further research is needed to determine its potential toxicity and to develop safe handling procedures for it.
Conclusion:
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- is a chemical compound that has been widely used in scientific research due to its wide range of applications. It has been found to have antibacterial, antifungal, antiviral, and antitumor properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds. Further research is needed to fully understand its mechanism of action, its potential toxicity, and its interactions with cellular targets.
Synthesemethoden
The synthesis of Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- can be achieved through several methods. One of the most common methods involves the reaction of 3-amino-4-pyridinecarboxylic acid with 3-methoxybenzaldehyde in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as ethanol, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- has been extensively used in scientific research due to its wide range of applications. It has been found to have antibacterial, antifungal, antiviral, and antitumor properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
16122-19-3 |
|---|---|
Produktname |
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-methoxyphenyl)- |
Molekularformel |
C16H20N4O |
Molekulargewicht |
284.36 g/mol |
IUPAC-Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4O/c1-21-14-4-2-3-13(11-14)19-7-9-20(10-8-19)16-5-6-18-12-15(16)17/h2-6,11-12H,7-10,17H2,1H3 |
InChI-Schlüssel |
KVHBGIVUZMOJRT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
Kanonische SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
Andere CAS-Nummern |
16122-19-3 |
Synonyme |
4-[4-(3-Methoxyphenyl)-1-piperazinyl]-3-pyridinamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



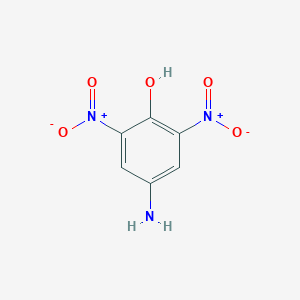
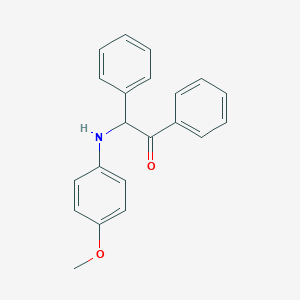
![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)
![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)
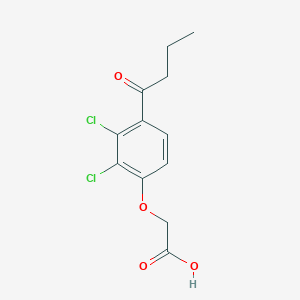
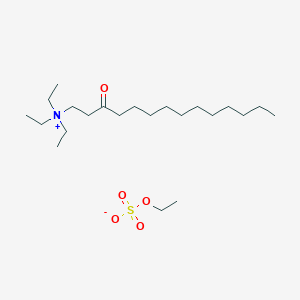
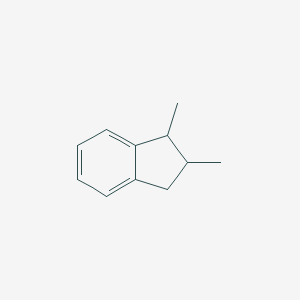
![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)
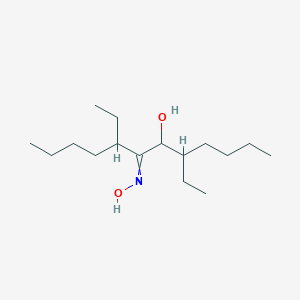
![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106985.png)

